molecular formula C7H15NO2 B14801006 [(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol

[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol

Cat. No.: B14801006
M. Wt: 145.20 g/mol
InChI Key: ZGZYWMLVAIPHPP-COBSHVIPSA-N
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Description

((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol: is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring with two hydroxymethyl groups attached to the 3rd and 4th carbon atoms, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group reactions and ring closure steps . The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl groups into aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry: In chemistry, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.

Medicine: In medicine, it may be explored for its potential therapeutic applications, particularly in the development of new drugs with specific stereochemical requirements.

Industry: Industrially, ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is used in the production of fine chemicals and pharmaceuticals, where its unique structure can impart desired properties to the final products.

Mechanism of Action

The mechanism by which ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The compound’s hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (3R,4R)-3-Methylpyrrolidine-3,4-diyl)dimethanol
  • (3S,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol
  • (3S,4R)-3-Methylpyrrolidine-3,4-diyl)dimethanol

Uniqueness: ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol is unique due to its specific stereochemistry, which can result in different physical and chemical properties compared to its diastereomers. This uniqueness is crucial in applications requiring precise stereochemical configurations, such as in the synthesis of chiral drugs.

By understanding the detailed aspects of ((3R,4S)-3-Methylpyrrolidine-3,4-diyl)dimethanol, researchers and industry professionals can better utilize this compound in various scientific and industrial applications.

Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

[(4R)-4-(hydroxymethyl)-4-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C7H15NO2/c1-7(5-10)4-8-2-6(7)3-9/h6,8-10H,2-5H2,1H3/t6?,7-/m1/s1

InChI Key

ZGZYWMLVAIPHPP-COBSHVIPSA-N

Isomeric SMILES

C[C@@]1(CNCC1CO)CO

Canonical SMILES

CC1(CNCC1CO)CO

Origin of Product

United States

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